

Commercial Availability and Synthetic Methodologies for Brominated Pentenes: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-pentene

Cat. No.: B15061157

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **1-bromo-3-pentene** and its isomers, which are valuable reagents in organic synthesis and drug discovery. The guide details supplier information, quantitative specifications, and experimental protocols for the synthesis of these compounds. Additionally, key synthetic pathways and isomer relationships are visualized to facilitate a deeper understanding of their chemical properties and applications.

Commercial Suppliers and Product Specifications

1-Bromo-3-pentene and its various isomers are available from a range of commercial chemical suppliers. The availability, purity, and offered quantities can vary between suppliers and specific isomers. Below is a summary of commercially available brominated pentenes and their suppliers.

Isomer: 1-Bromo-2-pentene

This isomer is readily available, often as a mixture of cis and trans isomers, with the trans isomer being predominant.

Supplier	Product Name	CAS Number	Purity/Specification
Sigma-Aldrich / MilliporeSigma	1-Bromo-2-pentene, predominantly trans	7348-71-2	95% ^[1]
Fisher Scientific	Sigma Aldrich 1- Bromo-2-pentene, predominantly trans	7348-71-2	-
Santa Cruz Biotechnology	1-Bromo-2-pentene, predominantly trans	7348-71-2	-
TCI Chemicals	1-Bromo-2-pentene (mixture of cis and trans)	20599-27-3	>97.0% ^[2]
Alfa Aesar	1-Bromo-2-pentene, mixture of isomers	20599-27-3	Mixture of (E) and (Z) ^[2]
AK Scientific, Inc.	(Z)-1-Bromo-2- pentene	7348-78-9	Not specified ^[2]
BLDpharm	(Z)-1-Bromopent-2- ene	7348-78-9	Not specified ^[2]

Isomer: 3-Bromo-1-pentene

Supplier	Product Name	CAS Number	Purity
Molbase	3-bromopent-1-ene	53045-71-9	-
Hangzhou J&H Chemical Co., Ltd. (via Molbase)	3-bromopent-1-ene	53045-71-9	98% ^[3]

Isomer: 5-Bromo-1-pentene (4-Pentenyl bromide)

Supplier	Product Name	CAS Number	Purity
GFS Chemicals	5-Bromo-1-Pentene, 97%	1119-51-3	97% ^[4]
Guidechem (multiple suppliers listed)	5-Bromo-1-pentene	1119-51-3	Up to 99%
GM Chemical	5-Bromo-1-pentene	1119-51-3	98.00% min by GC ^[5]
Carolina Chemical	5-Bromo-1-Pentene 98% Pure	1119-51-3	≥98% ^[6]
Xi'an Biohorlden Industry & Trade Co., Ltd.	5-Bromo-1-Pentene	1119-51-3	99% ^[7]

Isomer: trans-1-Bromo-3-pentene ((E)-5-bromo-2-pentene)

Supplier	Product Name	CAS Number	Purity
Hangzhou J&H Chemical Co., Ltd. (via Molbase)	trans-5-bromo-2- pentene	7515-62-0	≥98% ^[3]
Molchemical (via Molbase)	trans-5-bromo-2- pentene	7515-62-0	96% ^[3]

Experimental Protocols

Detailed methodologies for the synthesis of brominated pentenes are crucial for researchers who require specific isomers or need to scale up production. Below are protocols derived from established synthetic methods.

Synthesis of (Z)-1-Bromo-2-pentene via Stereoselective Reduction

This multi-step synthesis allows for the stereoselective formation of the (Z)-isomer, starting from acetylene.[2]

Methodology:[2]

- **Alkylation of Acetylene:** Acetylene is deprotonated using a strong base like sodium amide (NaNH_2) to form sodium acetylide. This is subsequently reacted with methyl iodide (CH_3I) to produce propyne.
- **Chain Extension:** The resulting propyne is deprotonated with NaNH_2 and then reacted with ethylene oxide. An acidic workup follows to yield pent-3-yn-1-ol.
- **Stereoselective Reduction:** The triple bond in pent-3-yn-1-ol is reduced to a cis-double bond using hydrogen gas in the presence of Lindlar's catalyst. This critical step establishes the (Z)-geometry, yielding (Z)-pent-2-en-1-ol.
- **Bromination:** The primary alcohol of (Z)-pent-2-en-1-ol is converted to the corresponding bromide using a reagent such as phosphorus tribromide (PBr_3). This reaction proceeds with retention of the double bond's geometry to yield (Z)-1-bromo-2-pentene.

Synthesis of Brominated Pentenes via Allylic Bromination

A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) with a radical initiator or light.[2] Applying this to pent-2-ene results in a mixture of 1-bromo-2-pentene and 3-bromo-1-pentene due to the formation of a resonance-stabilized allylic radical intermediate.

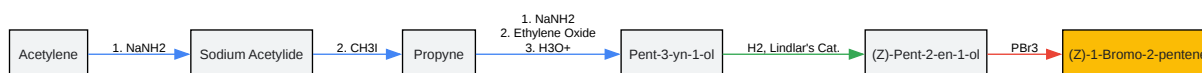
Methodology:[2]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, pent-2-ene is dissolved in a non-polar solvent like carbon tetrachloride (CCl_4).
- **Addition of Reagents:** N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), are added to the solution. The reaction can also be initiated by irradiation with UV light.

- **Reaction Conditions:** The mixture is typically heated to reflux for several hours. The reaction's progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup and Purification:** Once the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the resulting mixture of bromoalkenes can be separated by fractional distillation or chromatography.

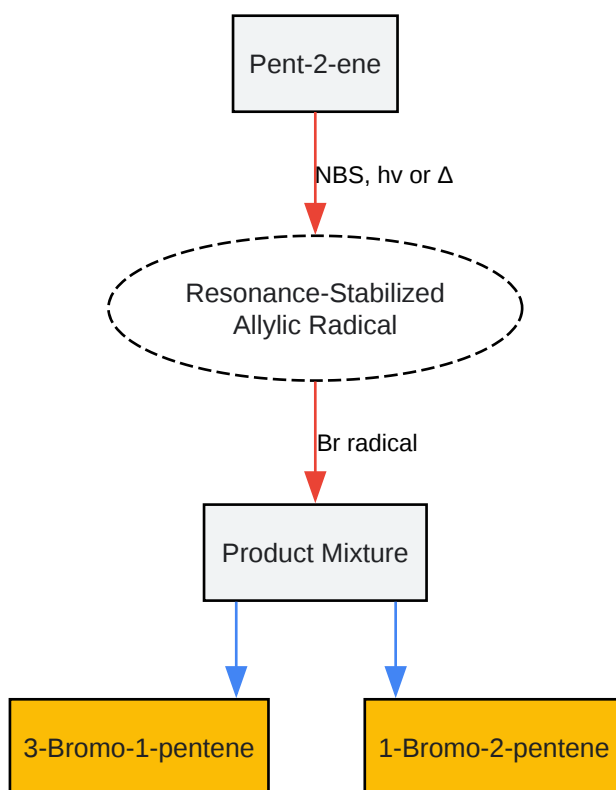
Visualizing Synthetic Pathways and Isomeric Relationships

To better illustrate the chemical transformations and the relationships between the different brominated pentene isomers, the following diagrams are provided.



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Caption: Synthetic pathway for (Z)-1-Bromo-2-pentene.



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